molecular formula C8H9NO2 B1196473 4-(Aminomethyl)benzoic acid CAS No. 56-91-7

4-(Aminomethyl)benzoic acid

Cat. No. B1196473
CAS RN: 56-91-7
M. Wt: 151.16 g/mol
InChI Key: QCTBMLYLENLHLA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzoic acid, also known as 4-AMB, is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid that is soluble in water and alcohols. 4-AMB is a versatile compound that has many applications in the field of scientific research. It is used as a reagent for the synthesis of various compounds, as well as for the study of its biological activity.

Scientific Research Applications

Synthesis of 4-Guanidinomethylbenzoic Acid

PAMBA reacts with 2-methyl-isothiourea sulfate to synthesize 4-guanidinomethylbenzoic acid . This compound has potential applications in developing new medications and studying enzyme inhibition.

Cobalt Carboxy Phosphonates Synthesis

In materials science, PAMBA is utilized in the synthesis of cobalt carboxy phosphonates . These materials are studied for their magnetic properties and potential use in data storage technologies.

Promoting CFTR Chloride Channel Activity

PAMBA is involved in synthesizing Apoptozole (Az) , which promotes membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity . This is particularly important in researching treatments for cystic fibrosis.

Peptide Synthesis

In the field of peptide synthesis, PAMBA is used as a building block for creating bioactive peptides. These peptides have applications ranging from drug development to the study of cellular signaling pathways .

Mechanism of Action

Target of Action

4-(Aminomethyl)benzoic acid, also known as PAMBA, primarily targets the fibrinolytic system in the body . It is an antifibrinolytic agent , which means it inhibits the breakdown of fibrin, a protein that forms a mesh-like structure to trap platelets and clot blood.

Mode of Action

As an antifibrinolytic agent, it is believed to interact with components of the fibrinolytic system to prevent the breakdown of fibrin . This results in the stabilization of blood clots, which can be beneficial in conditions where excessive bleeding is a concern.

Biochemical Pathways

Given its role as an antifibrinolytic agent, it likely interacts with the fibrinolysis pathway . Fibrinolysis is the process by which fibrin clots are broken down in the body. By inhibiting this process, 4-(Aminomethyl)benzoic acid helps to stabilize clots and prevent excessive bleeding.

Result of Action

The primary result of 4-(Aminomethyl)benzoic acid’s action is the prevention of excessive bleeding. By inhibiting fibrinolysis, it helps to stabilize blood clots . This can be particularly useful in medical or surgical situations where controlling bleeding is crucial. It has been suggested that it may protect blood platelets in extracorporeal circulation, decrease hemorrhage, and guard against secondary hyphema .

properties

IUPAC Name

4-(aminomethyl)benzoic acid
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InChI

InChI=1S/C8H9NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H,10,11)
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InChI Key

QCTBMLYLENLHLA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CN)C(=O)O
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Molecular Formula

C8H9NO2
Record name aminomethylbenzoic acid
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DSSTOX Substance ID

DTXSID20204568
Record name 4-Aminomethylbenzoic acid
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Molecular Weight

151.16 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 4-(Aminomethyl)benzoic acid
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Vapor Pressure

0.000264 [mmHg]
Record name 4-(Aminomethyl)benzoic acid
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Product Name

4-(Aminomethyl)benzoic acid

CAS RN

56-91-7
Record name 4-(Aminomethyl)benzoic acid
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Record name p-(aminomethyl)benzoic acid
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Synthesis routes and methods

Procedure details

A mixture of 4-cyano benzoic acid (500 g, 3.4 mol) and Raney Nickel (100 g) in methanol (5 L) was hydrogenated at a pressure of 10 kg for 16 h. The catalyst was removed by filtration, followed by the removal of the solvent under reduced pressure to afford 4-(aminomethyl)benzoic acid (430 g, 84%) as a white solid.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
catalyst
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The specific interactions and downstream effects of 4-(Aminomethyl)benzoic acid depend heavily on the context of its application. For instance, as a building block in peptide dendrimers designed to bind Vitamin B12, AMBA contributes to the overall structure and charge distribution of the dendrimer. [] This influences the strength and speed of cobalamin binding. [] In another context, AMBA acts as a competitive inhibitor of urokinase-type plasminogen activator (uPA), docking into the enzyme's active site S1 pocket. [] This binding hinders uPA's proteolytic activity, potentially impacting processes like tissue remodeling and cell migration. []

ANone: 4-(Aminomethyl)benzoic acid is characterized by the following:

  • Spectroscopic data: While specific spectroscopic data is not extensively covered in the provided research, its synthesis and characterization often involve techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , ] These methods provide insights into its functional groups, structural conformation, and molecular mass, respectively.

A: 4-(Aminomethyl)benzoic acid exhibits compatibility with various materials and demonstrates stability under different conditions, making it suitable for diverse applications. For instance, it serves as a linker in solid-phase peptide synthesis, showcasing compatibility with polystyrene resins and stability under the reaction conditions required for peptide chain assembly and cleavage. [] Furthermore, it functions as a chain extender for polyesters like PET and PBT, indicating its compatibility with these polymers and stability at elevated temperatures used in melt processing. []

A: While 4-(Aminomethyl)benzoic acid itself is not typically employed as a catalyst, its derivatives have shown potential in catalytic applications. Specifically, a copper complex supported on 4-(Aminomethyl)benzoic acid-functionalized Fe3O4 nanoparticles acts as a catalyst in the Ullmann coupling reaction. [] This reaction involves the coupling of aryl halides to form biaryl compounds, with the AMBA derivative contributing to the catalytic activity and selectivity.

A: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, has been employed to understand the interaction of 4-(Aminomethyl)benzoic acid derivatives with copper ions (Cu2+) in the context of wastewater treatment. [] These calculations provided insights into the adsorption mechanism, binding energies, and the role of different functional groups in the adsorption process. Additionally, Quantitative Structure-Activity Relationship (QSAR) models have been used to study AMBA derivatives in relation to their GPR54 agonistic activity, linking structural features to biological activity. []

A: Research on 4-(Aminomethyl)benzoic acid derivatives has shed light on the impact of structural modifications on their biological activity. For example, incorporating AMBA into folate radioconjugates, specifically near the albumin-binding 4-(p-iodophenyl)butanoate entity, enhances the conjugates' affinity for albumin. [] This modification leads to improved pharmacokinetic properties, including increased blood residence time and altered tissue distribution profiles. [] In contrast, introducing a hydrophilic D-glutamic acid linker near AMBA can compromise albumin binding, highlighting the importance of linker properties. []

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